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Compound of Interest

Compound Name: MM-102 trifluoroacetate

Cat. No.: B12509840

Get Quote

Executive Summary & Mechanistic Positioning
MM-102 (Trifluoroacetate salt) is a potent, peptidomimetic small molecule inhibitor designed to

disrupt the interaction between MLL1 (Mixed Lineage Leukemia 1) and WDR5 (WD Repeat

Domain 5). This interaction is critical for the catalytic activity of the MLL1 core complex, which

deposits the H3K4me3 (Histone H3 Lysine 4 trimethylation) mark—an epigenetic activator of

transcription.

In drug discovery, MM-102 serves as a precise chemical probe to validate the MLL1-WDR5

interface as a therapeutic target, particularly in leukemias harboring MLL1 gene

rearrangements (MLL-r).

Mechanistic Distinction
Unlike catalytic inhibitors (e.g., DOT1L inhibitors) or Menin-MLL inhibitors (which target the

Menin interface), MM-102 specifically occupies the central cavity of WDR5, mimicking the

MLL1 WIN (WDR5-Interaction) motif.
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Caption: Mechanism of Action. MM-102 competitively binds the WDR5 WIN site, preventing

MLL1 complex assembly and downstream HOXA9/MEIS1 expression.

Comparative Efficacy Analysis
When designing a screening cascade, it is crucial to select the correct comparator compounds

to validate specificity.

Table 1: MM-102 vs. Functional Alternatives
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Feature
MM-102 (TFA
Salt)

OICR-9429 MI-2 / MI-3
EPZ-5676
(Pinometostat)

Primary Target
MLL1-WDR5

Interaction

WDR5 (WIN

Site)

Menin-MLL

Interaction

DOT1L

(Catalytic)

Mechanism
Peptidomimetic

antagonist

Small molecule

antagonist

Protein-Protein

Interaction

Methyltransferas

e inhibitor

Specificity
High for MLL1-

WDR5 complex

Broader (Affects

NSL complex)

Specific to Menin

interface

Specific to

DOT1L

Biochemical

IC50

~2.4 nM (Ki < 1

nM)
~60 - 100 nM ~450 nM (MI-2) ~0.7 nM (Ki)

Cellular IC50

(MV4-11)
0.4 – 2.5 µM 5 – 10 µM ~0.5 µM ~3.5 nM

Key Advantage

"Clean" probe for

WDR5-MLL1

axis

Potent, but less

specific

High potency in

MLL-r

Clinical

benchmark

Scientist's Note: While OICR-9429 also binds WDR5, MM-102 is often preferred for specific

MLL1 interrogation because OICR-9429 can disrupt other WDR5-dependent complexes (e.g.,

NSL/MOF), potentially confounding toxicity data.

Experimental Validation: Cell Models
A. Sensitivity Profile
The efficacy of MM-102 is highly context-dependent. It requires the presence of the MLL fusion

protein to demonstrate differential lethality.

Sensitive Models (The "Go" Signal):

MV4-11: (MLL-AF4 fusion). Most sensitive. Expect IC50 ~0.4 µM - 1.0 µM after 7 days.

MOLM-13: (MLL-AF9 fusion).[1] Highly sensitive.

KOPN-8: (MLL-ENL fusion). Sensitive.
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Resistant Models (The Negative Control):

K562: (BCR-ABL driven). MLL1 is not the primary driver. IC50 > 25 µM.

HL-60: (NRAS/Myc driven). Generally resistant.

B. Experimental Workflow (Self-Validating Protocol)
Because MM-102 functions via epigenetic reprogramming (depletion of H3K4me3), standard

24-48 hour cytotoxicity assays (MTT/CCK-8) will yield false negatives. The cells require time to

deplete existing methylated histones and downregulate HOX genes.
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Caption: The 7-Day Epigenetic Assay Workflow. Critical media refresh steps ensure sustained

compound pressure during histone turnover.

Detailed Protocols
Protocol 1: Handling MM-102 Trifluoroacetate
The "Trifluoroacetate" (TFA) designation indicates this is a salt form, which improves stability

but affects solubility.

Reconstitution:

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

Concentration: Prepare a 10 mM stock. (MW ≈ 873 g/mol ).[2]
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Procedure: Vortex vigorously. If particulates persist, warm to 37°C for 5 minutes.

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades

potency).

Aqueous Dilution:

Dilute into culture media immediately before use.

Solubility Warning: MM-102 is hydrophobic. Do not exceed 0.1% DMSO final

concentration in the well to avoid solvent toxicity masking the drug effect.

Protocol 2: The "Epigenetic Lag" Viability Assay
Objective: Determine IC50 in MV4-11 cells.

Seeding: Seed MV4-11 cells at low density (e.g., 2,000 cells/well in 96-well plate) in RPMI-

1640 + 10% FBS.

Why? MLL-r cells grow fast. Starting low prevents overgrowth by Day 7.

Treatment: Add MM-102 (0, 0.1, 0.5, 1, 5, 10, 50 µM).

Maintenance (Day 3 or 4):

Spin down plates (300xg, 5 min).

Aspirate 50% media carefully.

Add fresh media containing fresh MM-102 (maintain 1x concentration).

Self-Validation: If cells in control wells are confluent, split them 1:2 or 1:4 and re-seed,

maintaining the drug concentration.

Readout (Day 7): Use ATP-based luminescence (e.g., CellTiter-Glo) rather than colorimetric

MTT, as metabolic shifts can occur before death.
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Protocol 3: Pharmacodynamic Confirmation (Western
Blot)
Objective: Verify mechanism (H3K4me3 reduction).

Harvest: Collect 2x10^6 cells after 4 days of treatment (2 µM MM-102).

Lysis: Use Nuclear Extraction Kit or high-salt RIPA buffer to ensure histone solubilization.

Normalization: Critical. Normalize by total H3 (Histone H3) protein, NOT just Beta-Actin.

Primary Antibody: Anti-H3K4me3 (1:1000).

Loading Control: Anti-Total H3 (1:2000).

Expected Result: >50% reduction in H3K4me3 signal relative to Total H3 compared to

DMSO control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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